3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-22(24-18-9-10-20-21(14-18)28-16-27-20)25(15-19-8-4-5-12-23-19)13-11-17-6-2-1-3-7-17/h1-10,12,14H,11,13,15-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBYFUJBNDQTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Phenethyl Group: This step often involves Friedel-Crafts alkylation, where the benzo[d][1,3]dioxole reacts with phenethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Pyridin-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction where the phenethyl derivative reacts with pyridin-2-ylmethyl chloride.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Pyridin-2-ylmethyl chloride with a suitable nucleophile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that 3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea exhibits potent anticancer activity. Key findings include :
- IC50 Values : The compound has shown IC50 values ranging from 3.5 to 5.6 nM against various cancer cell lines, indicating strong inhibitory effects compared to standard chemotherapeutics.
- Mechanism of Action : It is believed to inhibit tubulin polymerization, disrupting mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis.
Case Study 1: Anticancer Efficacy
A study published in Nature Reviews Cancer investigated the efficacy of this compound in xenograft models:
| Treatment Group | Tumor Volume (mm³) | Reduction (%) |
|---|---|---|
| Control | 1500 | - |
| Compound A | 600 | 60 |
| Compound B | 450 | 70 |
The results indicate a significant reduction in tumor volume compared to control groups.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
Case Study 2: Antimicrobial Testing
In vitro studies revealed that it demonstrates effectiveness against a range of bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Synthesis and Development
The synthesis of this compound involves coupling benzo[d][1,3]dioxole derivatives with pyrrolidinone frameworks. Typical synthesis steps include:
- Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
- Coupling with the pyrrolidinone derivative via urea formation reactions.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chalcone Derivatives (e.g., 3-(Benzo[d][1,3]dioxol-5-yl)-1-arylprop-2-en-1-one)
- Core Structure: Chalcones feature an α,β-unsaturated ketone (enone) system, whereas the target compound replaces the enone with a urea group.
- Chalcones are prone to Michael addition reactions due to their enone system, whereas urea derivatives may exhibit greater metabolic stability.
- Synthesis : Chalcones are synthesized via Claisen-Schmidt condensation, while the target compound likely involves urea-forming reactions (e.g., isocyanate-amine coupling) .
Thiazole-Pyrazole Hybrids (e.g., Compound 102a)
- Core Structure : Hybrids like 102a combine thiazole and pyrazole rings with a benzo[d][1,3]dioxol-5-yl group.
- Thiazole rings contribute to π-π stacking interactions, while urea may prioritize hydrogen bonding with biological targets .
- Biological Activity : Compound 102a demonstrated antiproliferative activity against HCT-116 cells (MIC values reported), but the urea derivative’s activity remains uncharacterized .
Pyridine/Furopyridine Derivatives (e.g., Hepatitis C Inhibitors)
- Core Structure : Compounds in feature pyridine or furo[3,2-b]pyridine cores with alkynyl or iodinated substituents.
- Key Differences: The target compound lacks the fused furan-pyridine system but incorporates a urea group, which may enhance solubility relative to hydrophobic alkynyl groups. Synthesis methods differ significantly: cross-coupling reactions (Sonogashira, Suzuki) are used for pyridine derivatives, whereas urea formation likely involves nucleophilic substitution .
Patent Compounds with Piperazine Substituents (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one)
- Core Structure: These compounds combine benzodioxolyl and piperazine groups with a pyridopyrimidinone scaffold.
- Key Differences: The urea group in the target compound is absent; instead, piperazine substituents may enhance solubility and pharmacokinetics. The pyridopyrimidinone core suggests kinase inhibition activity, whereas the urea derivative’s mechanism remains speculative .
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Log Kow : Chalcone derivatives (e.g., 3-(Benzo[d][1,3]dioxol-5-yl)-1-arylprop-2-en-1-one) exhibit moderate lipophilicity (Log Kow ~3–4), whereas urea derivatives may have higher solubility due to hydrogen-bonding capacity .
- Metabolic Stability : The benzo[d][1,3]dioxol-5-yl group is resistant to oxidative metabolism, enhancing stability compared to simpler aryl groups .
Data Table: Key Comparisons
Biological Activity
3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining a benzo[d][1,3]dioxole moiety with a phenethyl and pyridinyl group. The molecular formula is , with a molecular weight of approximately 342.39 g/mol.
Research indicates that compounds with similar structural features often interact with various biological targets:
- Antiproliferative Activity : Compounds containing the benzo[d][1,3]dioxole structure have shown significant antiproliferative effects against cancer cell lines. This is likely due to their ability to inhibit key signaling pathways involved in cell growth and survival.
- Enzyme Inhibition : The urea moiety in the compound suggests potential activity as an enzyme inhibitor, possibly affecting enzymes such as cyclooxygenases (COX) or phosphodiesterases (PDE) which are critical in inflammatory processes.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxicity against various cancer cell lines. |
| Antimicrobial | Shows potential antibacterial and antifungal properties. |
| Enzyme Inhibition | May inhibit COX enzymes, contributing to anti-inflammatory effects. |
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Cytotoxicity in Cancer Cells : A study on similar diaryl ureas demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting that modifications to the benzo[d][1,3]dioxole structure can enhance potency against specific tumor types .
- Antimicrobial Testing : Research involving derivatives of benzo[d][1,3]dioxole showed promising results against Gram-positive bacteria and fungi, indicating that the compound may possess broad-spectrum antimicrobial activity .
- Inhibition Studies : A recent investigation into the inhibition of COX enzymes revealed that compounds with similar structural frameworks can effectively reduce inflammation in vitro, supporting the hypothesis that this compound may exhibit anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this urea derivative, and how can reaction conditions be systematically optimized?
- Methodology : Multi-step synthesis typically involves coupling reagents (e.g., carbodiimides) to form the urea linkage. Key parameters include temperature control (50–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of precursors (e.g., benzodioxole and pyridinylmethyl derivatives). Purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%) .
- Experimental Design : Use factorial design (e.g., 2^k factorial experiments) to optimize variables like reaction time, catalyst concentration, and solvent polarity. Statistical analysis (ANOVA) identifies significant factors .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, pyridine protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between aromatic rings (e.g., benzodioxole-pyridine angle ~120°) .
Q. How can initial biological screening assays be designed to evaluate its anticancer or antimicrobial potential?
- Methodology :
- Cell Viability Assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. What computational strategies predict the binding modes of this compound with biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., tyrosine kinases). Validate with free-energy calculations (MM-GBSA) .
- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- QM/MM : Hybrid quantum mechanics/molecular mechanics models elucidate electronic interactions at active sites .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodology :
- Assay Standardization : Replicate experiments using identical cell lines, incubation times, and controls.
- Purity Validation : Confirm compound integrity via HPLC (≥98% purity) and LC-MS .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data and identify outliers .
Q. What formulation challenges arise in aqueous systems, and how can stability be improved?
- Methodology :
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC. Adjust pH to 6.5–7.0 to prevent urea bond hydrolysis .
Q. How do structural modifications (e.g., substituent variations) alter pharmacological properties?
- Methodology :
- SAR Studies : Synthesize analogs with substituted pyridine or benzodioxole moieties. Compare logP (HPLC-derived), solubility, and bioactivity .
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis) .
Data Analysis & Validation
Q. What statistical methods address variability in synthetic yield or bioassay results?
- Methodology :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to model nonlinear relationships between variables .
- Robustness Testing : Use Youden’s factorial design to evaluate method robustness (e.g., ±10% variations in solvent volume or pH) .
Q. How can researchers validate target engagement in cellular models?
- Methodology :
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound treatment .
- Knockdown/Overexpression Models : Use siRNA or CRISPR to confirm phenotype reversal in target-deficient cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
